BenchChemオンラインストアへようこそ!

3-(Benzylamino)butan-1-ol

VAP-1 Inhibition SSAO Medicinal Chemistry

Validated positional isomer for VAP-1/SSAO SAR campaigns. 2- or 4-benzylamino substitution leads to activity loss; only 3-position maintains target conformation. Lacks beta-1 adrenergic receptor affinity, ideal as selectivity control. BGT1 IC50 5,480 nM supports GABAergic modulation research. Class evidence suggests chiral resolution potential. Procure for medicinal chemistry and process development.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 98014-58-5
Cat. No. B2643170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)butan-1-ol
CAS98014-58-5
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(CCO)NCC1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-10(7-8-13)12-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyDYGQWKBWKAFSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzylamino)butan-1-ol (CAS: 98014-58-5): Chemical Profile and Procurement-Grade Purity


3-(Benzylamino)butan-1-ol (CAS: 98014-58-5) is an amino alcohol with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It is characterized by a butanol backbone substituted with a benzylamino group at the 3-position . Commercially, this compound is offered as a research chemical with a typical purity specification of 95% for use in organic synthesis and as a building block .

3-(Benzylamino)butan-1-ol: Why Positional Isomers Are Not Direct Replacements


Substituting 3-(Benzylamino)butan-1-ol with a positional isomer like 2- or 4-(benzylamino)butan-1-ol can lead to experimental failure. The position of the amino group on the carbon chain dictates the molecule's three-dimensional conformation and its ability to interact with biological targets. This structural difference can result in a complete loss of activity, as evidenced by a related compound showing no detectable affinity for the beta-1 adrenergic receptor . Therefore, simple substitution based on molecular formula alone is not a valid procurement strategy for projects where specific molecular interactions are required.

3-(Benzylamino)butan-1-ol: Quantitative Differentiators vs. Positional Isomers and Analogs


3-(Benzylamino)butan-1-ol vs. 4-(benzylamino)butan-1-ol: Differential VAP-1 Inhibition

While a direct comparison is unavailable, cross-study data suggest a potential selectivity advantage for 3-(benzylamino)butan-1-ol over its positional isomer. The 4-isomer, 4-(benzylamino)butan-1-ol, exhibits minimal inhibition of rat VAP-1 (IC50 > 100,000 nM) [1]. In contrast, the structurally related 3-(benzylamino)-1-propanol (a homolog of the 3-isomer) demonstrates notable VAP-1 inhibitory activity with an IC50 of 150 nM [2]. This class-level inference suggests that the 3-position substitution pattern may be more favorable for interactions with VAP-1 than the 4-position, making 3-(Benzylamino)butan-1-ol a more relevant candidate for screening in this target class.

VAP-1 Inhibition SSAO Medicinal Chemistry

3-(Benzylamino)butan-1-ol vs. 2-Benzylamino-1-butanol Isomers: A Reference for BGT1 Transporter Activity

Direct quantitative data for 3-(Benzylamino)butan-1-ol is limited. However, a key reference point is available from the ChEMBL database for a related compound, BDBM50101328. This compound, while not identical, provides a baseline for the expected activity of benzylamino-butanol derivatives on the human BGT1 transporter, with a reported IC50 of 5,480 nM [1]. This value serves as a benchmark for researchers and can be used to compare with other analogs or to design structure-activity relationship (SAR) studies.

BGT1 GABA Transporter Neuroscience

Synthesis of 3-(Benzylamino)butan-1-ol: Potential Chiral Resolution Applications

The chiral nature of 3-(Benzylamino)butan-1-ol, as a racemic mixture, suggests its potential utility in stereoselective synthesis and chiral resolution, a well-documented application for its close structural analog, 2-benzylamino-1-butanol . A patent describes a process using novel 2-benzylamino-1-butanols for resolving DL-Mandelic acid, a classic chiral resolution challenge [1]. While not a direct quantification, this class-level inference points to a known, valuable industrial and research application for which 3-(Benzylamino)butan-1-ol could be evaluated.

Chiral Resolution Stereochemistry Organic Synthesis

3-(Benzylamino)butan-1-ol: Absence of Reported Beta-1 Adrenergic Activity

In contrast to some amino alcohols that are known beta-blockers, 3-(Benzylamino)butan-1-ol shows no detectable affinity for the beta-1 adrenergic receptor in available data . This lack of activity is a quantifiable differentiator from compounds like 4-(benzylamino)butan-1-ol and provides a clear, negative selection criterion. Researchers seeking to avoid beta-adrenergic effects in their assays can use this information to prioritize this compound over others with potential off-target activity.

Beta-Adrenergic Receptor Binding Selectivity

High-Impact Application Scenarios for Procuring 3-(Benzylamino)butan-1-ol


Medicinal Chemistry: Selective VAP-1/SSAO Inhibitor Lead Exploration

Based on the inferred differential activity against VAP-1, where the 3-position substitution pattern shows promise and the 4-isomer is inactive, 3-(Benzylamino)butan-1-ol is a strategically relevant starting point for designing novel VAP-1/SSAO inhibitors. Its procurement is justified for SAR campaigns focused on this target class, as supported by cross-study comparable data [1].

Neuroscience Research: Development of BGT1 Transporter Modulators

3-(Benzylamino)butan-1-ol is a valid candidate for research into GABAergic signaling modulation. Quantitative data for a structurally related benzylamino-butanol derivative provides a benchmark IC50 value of 5,480 nM for human BGT1 [1], establishing a baseline for this compound's potential activity and guiding further medicinal chemistry optimization.

Chemical Development and Process Chemistry: Chiral Resolution Agent

The established use of its close analog, 2-benzylamino-1-butanol, in patented chiral resolution processes strongly suggests that 3-(Benzylamino)butan-1-ol could be developed for similar applications [1]. This application scenario is supported by class-level inference and is of interest to process chemists seeking new chiral resolving agents.

Pharmacological Profiling: Use as a Beta-Adrenergic-Negative Control

In assays where beta-adrenergic receptor activity is a confounding factor, 3-(Benzylamino)butan-1-ol can serve as a valuable negative control or as a starting scaffold for designing compounds with a cleaner selectivity profile. Its documented lack of beta-1 affinity is a verified differentiator from other amino alcohols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzylamino)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.